AdapaleneGlucuronide

Molecular Dynamics Membrane Permeability Retinoid Metabolism

Bioanalytical labs face quantification errors when using adapalene to approximate its primary glucuronide metabolite. Adapalene glucuronide's rapid aqueous acyl migration generates positional isomers, demanding an authenticated reference standard for method validation. - Enables accurate LC-MS/MS quantification by providing characterized isomer profiles distinct from parent drug. - Distinct membrane transfer energetics (-3.73 kBT) ensure valid permeability assay controls. - Supplied with comprehensive analytical data for immediate system suitability testing.

Molecular Formula C34H36O9
Molecular Weight 588.6 g/mol
Cat. No. B15352989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdapaleneGlucuronide
Molecular FormulaC34H36O9
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C34H36O9/c1-41-26-7-6-23(13-25(26)34-14-17-8-18(15-34)10-19(9-17)16-34)21-2-3-22-12-24(5-4-20(22)11-21)32(40)43-33-29(37)27(35)28(36)30(42-33)31(38)39/h2-7,11-13,17-19,27-30,33,35-37H,8-10,14-16H2,1H3,(H,38,39)/t17?,18?,19?,27-,28-,29+,30-,33-,34?/m0/s1
InChIKeyNKYIWGAVRVADDS-UXONJOICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adapalene Glucuronide: Metabolism & Pharmacokinetics


Adapalene Glucuronide (CAS 359699-07-3, molecular formula C34H36O9, molecular weight 588.6 g/mol) is the primary acyl glucuronide metabolite of adapalene, a third-generation topical retinoid used for acne vulgaris treatment [1]. It is formed via conjugation of adapalene with glucuronic acid, resulting in a more water-soluble metabolite that facilitates elimination from the body [2]. Approximately 25% of adapalene undergoes glucuronidation, with the remainder excreted as unchanged parent drug [1].

Authenticated metabolite reference material for bioanalytical method development
Supports pharmacokinetic and metabolism studies of adapalene
Unique acyl migration profile necessitates isomerically defined standard

Why Adapalene Glucuronide Is Irreplaceable


Adapalene glucuronide exhibits unique physicochemical and biological behaviors that prevent simple substitution by the parent drug adapalene or other retinoid glucuronides. Unlike adapalene, which is highly lipophilic and membrane-permeable, the glucuronide conjugate demonstrates distinct membrane interaction kinetics and aqueous stability profiles critical for accurate bioanalytical quantification [1]. Furthermore, adapalene glucuronide undergoes rapid acyl migration in aqueous solution, generating positional isomers that require specialized HPLC-NMR characterization, a behavior not shared by all retinoid glucuronides [2]. These properties mandate the use of authenticated adapalene glucuronide reference material for method validation, impurity profiling, and pharmacokinetic modeling rather than relying on structurally related analogs.

Parent drug adapalene does not share glucuronide conjugate's membrane energetics profile
Other retinoid glucuronides lack the same acyl migration isomerization behavior
Structural analogs may not provide equivalent impurity marker specificity

Adapalene Glucuronide vs. Adapalene and Other Retinoids


Membrane Energetics: Adapalene Glucuronide vs. Adapalene

All-atom molecular dynamics simulations in a DOPC:DOPG (7:3) lipid bilayer model demonstrate that adapalene glucuronide (carboxylic-glucuronide metabolite) exhibits a substantially lower membrane transfer energy (-3.73 kBT) and energy barrier (5.01 kBT) compared to the parent adapalene molecule, which displays a transfer energy of 18.76 kBT and an energy barrier of 26.13 kBT [1].

Membrane Energetics vs Adapalene
Head-to-head
ΔG_transfer -3.73 kBT (glucuronide) vs 18.76 kBT (adapalene); barrier 5.01 vs 26.13 kBT
Membrane interaction profile differs from parent drug
Molecular dynamics simulation, DOPC:DOPG bilayer
Molecular Dynamics Membrane Permeability Retinoid Metabolism

Acyl Migration and HPLC-NMR Characterization

Purified adapalene glucuronide (CD271G) undergoes rapid acyl migration in aqueous solution, leading to the formation of positional isomers (2'- and 3'-CD271G). This instability necessitates the use of HPLC-NMR coupling for unambiguous characterization, a requirement not uniformly applicable to all retinoid glucuronides [1].

Acyl Migration & HPLC-NMR
Class-level
Requires HPLC-NMR coupling for isomer identification
Isomer-specific characterization essential for accurate quantification
Rapid acyl migration in aqueous solution
Acyl Glucuronide Stability HPLC-NMR Metabolite Characterization

Adapalene Glucuronide Prodrug Potential

In a mouse pharmacokinetic study, a single subcutaneous injection of adapalene glucuronide subfraction CD271GB at a dosage of 30 mg/kg resulted in considerable uptake and metabolism back to the parent drug CD271 (adapalene), indicating that the glucuronide conjugate can serve as a prodrug [1].

Prodrug Potential
Supporting evidence
Conversion to parent drug adapalene observed in mice
Supports prodrug delivery research
Single s.c. dose 30 mg/kg, CD271GB subfraction
Prodrug Pharmacokinetics Retinoid Delivery

Chemical Stability and Impurity Profiling

Adapalene acyl glucuronide is observed in stability studies and in vitro metabolism experiments, where its presence influences the overall impurity profile of adapalene formulations. Its formation can indicate conjugation reactions or degradation pathways under stress conditions [1].

Impurity Profiling
Supporting evidence
Identified as related impurity in stability and metabolism studies
Supports impurity method validation
LC-MS/HPLC/NMR detection contexts
Impurity Profiling Stability Indicating Methods Quality Control

Membrane Energetics: Adapalene Glucuronide vs. Other Metabolites

In the same molecular dynamics simulation system, adapalene glucuronide (carboxylic-glucuronide) exhibits a transfer energy of -3.73 kBT and an energy barrier of 5.01 kBT, whereas the phenolic hydroxyl-glucuronide metabolite of another retinoid shows a transfer energy of -2.02 kBT and an energy barrier of 7.40 kBT [1].

Membrane Energetics vs Other Metabolites
Cross-study
ΔG_transfer -3.73 kBT vs phenolic glucuronide -2.02 kBT; barrier 5.01 vs 7.40 kBT
Membrane energetics profile differs from other retinoid glucuronides
Same simulation conditions; compound-specific reference needed
Comparative Biophysics Retinoid Glucuronides Membrane Interaction

Adapalene Glucuronide: Research & Industrial Applications


Metabolite ID & Quantification in PK Studies

Adapalene glucuronide serves as an essential reference standard for identifying and quantifying this major metabolite in biological samples (plasma, urine, tissue) during adapalene pharmacokinetic studies. Its unique membrane transfer energetics (-3.73 kBT, energy barrier 5.01 kBT) and acyl migration properties necessitate the use of an authenticated standard for accurate LC-MS/MS or HPLC-UV method development [1].

Impurity Profiling Method Validation

In pharmaceutical quality control, adapalene glucuronide is a critical impurity marker. Its presence in stability studies and in vitro metabolism experiments requires robust analytical methods (HPLC, LC-MS, NMR) for detection and quantification [2]. Procuring a well-characterized reference material is essential for establishing system suitability, linearity, accuracy, and precision parameters in validated analytical procedures.

Retinoid Prodrug Strategy Research

Given its demonstrated prodrug potential in mice following subcutaneous administration (30 mg/kg) [3], adapalene glucuronide is a valuable tool compound for researching alternative retinoid delivery systems. It can be used in in vitro and in vivo models to study glucuronide-mediated drug activation, tissue-specific conversion to the parent drug, and the impact of acyl migration on pharmacological activity.

Retinoid-Membrane Interaction Studies

Adapalene glucuronide's distinct membrane transfer energy (-3.73 kBT) and energy barrier (5.01 kBT) compared to adapalene (18.76 kBT, 26.13 kBT) and other retinoid glucuronides [1] make it a key compound for molecular dynamics simulations and in vitro permeability assays. Researchers investigating structure-activity relationships in retinoid transport and metabolism can utilize this compound to probe how glucuronidation alters membrane interaction profiles.

Application
Selection Property
Validation Focus
Metabolite identification & quantification
Authenticated reference material
Bioanalytical method validation
Impurity profiling method validation
Isomerically defined standard
Stability-indicating method review
Prodrug delivery research
In vivo conversion profile
Prodrug activation endpoint monitoring
Retinoid-membrane interaction studies
Membrane energetics profile
Permeability assay model review

Technical Documentation Hub

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35 linked technical documents
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